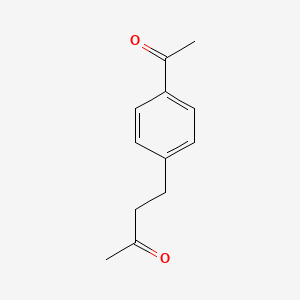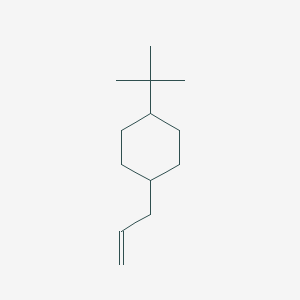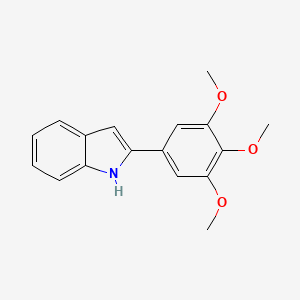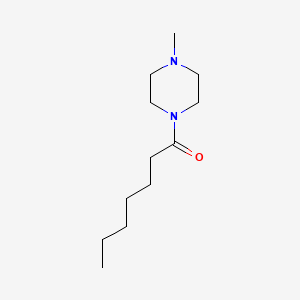![molecular formula C13H19ClO3 B14619498 1-Chloro-2-[(2,3-dimethoxy-2-methylpropoxy)methyl]benzene CAS No. 58021-09-3](/img/structure/B14619498.png)
1-Chloro-2-[(2,3-dimethoxy-2-methylpropoxy)methyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-2-[(2,3-dimethoxy-2-methylpropoxy)methyl]benzene is an organic compound with the molecular formula C13H19ClO3 It is a derivative of benzene, featuring a chlorine atom and a complex ether group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-2-[(2,3-dimethoxy-2-methylpropoxy)methyl]benzene typically involves the reaction of 1-chloro-2-methylbenzene with 2,3-dimethoxy-2-methylpropanol in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow reactors, to ensure consistent quality and yield. The use of advanced purification techniques like distillation and recrystallization is also common to obtain the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-2-[(2,3-dimethoxy-2-methylpropoxy)methyl]benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The ether group can be oxidized to form corresponding aldehydes or ketones.
Reduction Reactions: The compound can be reduced to form simpler hydrocarbons.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products
Substitution: Products depend on the nucleophile used, such as 1-methoxy-2-[(2,3-dimethoxy-2-methylpropoxy)methyl]benzene.
Oxidation: Products include aldehydes or ketones derived from the ether group.
Reduction: Products include simpler hydrocarbons like 1-chloro-2-methylbenzene.
Scientific Research Applications
1-Chloro-2-[(2,3-dimethoxy-2-methylpropoxy)methyl]benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Chloro-2-[(2,3-dimethoxy-2-methylpropoxy)methyl]benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1-Chloro-2-methylbenzene: A simpler compound with a similar chlorine substitution on the benzene ring.
1-Chloro-3-methylbenzene: Another isomer with the chlorine atom in a different position.
1-Chloro-2-methyl-2-phenylpropane: A compound with a similar alkyl substitution pattern.
Uniqueness
1-Chloro-2-[(2,3-dimethoxy-2-methylpropoxy)methyl]benzene is unique due to its complex ether group, which imparts distinct chemical and physical properties
Properties
CAS No. |
58021-09-3 |
|---|---|
Molecular Formula |
C13H19ClO3 |
Molecular Weight |
258.74 g/mol |
IUPAC Name |
1-chloro-2-[(2,3-dimethoxy-2-methylpropoxy)methyl]benzene |
InChI |
InChI=1S/C13H19ClO3/c1-13(16-3,9-15-2)10-17-8-11-6-4-5-7-12(11)14/h4-7H,8-10H2,1-3H3 |
InChI Key |
VOSIHMZYKOQBAU-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC)(COCC1=CC=CC=C1Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![S-[(1-Benzofuran-2-yl)methyl] ethanethioate](/img/structure/B14619430.png)
![2,2-Dimethyl-N-{2-oxo-2-[(propan-2-yl)amino]ethyl}propanamide](/img/structure/B14619434.png)
![4-[(2-Hydroxy-3-nitrophenyl)methyl]-2-methyl-6-nitrophenol](/img/structure/B14619439.png)

![1-Oxaspiro[4.4]nonane-4-carboxylic acid, 3-methylene-2-oxo-](/img/structure/B14619449.png)
![N,N,12-Trimethyl-12H-benzo[a]phenothiazin-9-amine](/img/structure/B14619453.png)


![5H-Benzo[a]phenothiazin-5-one, 9,11-dimethyl-6-(phenylamino)-](/img/structure/B14619490.png)

![5-Methyl-4,7-dihydrocyclopenta[c]pyran-1(3H)-one](/img/structure/B14619527.png)
